1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one
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Overview
Description
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known by its IUPAC name, 1-(5-isopropylfuran-2-yl)ethan-1-one . This compound is characterized by a furan ring substituted with an isopropyl group and an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of furan with isopropyl halides in the presence of a base, followed by oxidation to introduce the ethanone group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: A similar compound with a furan ring and an ethanone group but without the isopropyl substitution.
2-Acetylfuran: Another related compound used in the synthesis of various organic molecules.
Uniqueness
1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one is unique due to the presence of the isopropyl group on the furan ring, which can influence its chemical reactivity and biological activity compared to other furan derivatives .
Properties
Molecular Formula |
C9H12O2 |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(5-propan-2-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-6(2)8-4-5-9(11-8)7(3)10/h4-6H,1-3H3 |
InChI Key |
ZQGGALZHRLWTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(O1)C(=O)C |
Origin of Product |
United States |
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